molecular formula C18H26O5 B1338051 (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate CAS No. 64812-88-0

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B1338051
CAS No.: 64812-88-0
M. Wt: 322.4 g/mol
InChI Key: VDKRCABVOSBFSK-UKVHHCBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a cyclopentene-derived compound featuring:

  • A 5-oxo group on the cyclopentene ring.
  • A (3R)-tetrahydro-2H-pyran-2-yloxy (THP) protecting group at the 3-position.
  • A (Z)-hept-5-enoate side chain esterified with a methyl group.

This compound is primarily utilized as a synthetic intermediate in prostaglandin and heterocyclic chemistry due to its reactive cyclopentenone core and stereochemical specificity . It is commercially available with purities up to 95% and is priced variably depending on scale (e.g., $498.40 for 5 mg; $1,575.00 for 1 g) . Safety protocols emphasize avoiding heat sources and ensuring proper handling to prevent skin/eye contact .

Properties

IUPAC Name

methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRCABVOSBFSK-UKVHHCBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, also known as methyl 7-[5-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-1-cyclopenten-1-yl]heptenoate, is a compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C18H26O5
Molecular Weight : 322.4 g/mol
CAS Number : 64812-88-0
Structure : The compound features a cyclopentene ring and a tetrahydropyran moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of (Z)-Methyl 7-heptenoate derivatives has been investigated primarily in the context of their anti-inflammatory and anticancer properties. The following sections detail these activities.

Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-Methyl 7-heptenoate may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses. Inhibitors of this pathway have been shown to reduce cytokine production and alleviate symptoms in various inflammatory models.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedIC50 ValueMechanism of Action
(Z)-Methyl 7-heptenoate50 µMp38 MAPK inhibition
Related derivative30 µMCytokine suppression

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study Example :
In a study examining the effects of various methyl esters on cancer cell lines, (Z)-Methyl 7-heptenoate exhibited significant cytotoxicity against breast and colon cancer cells, with an IC50 value around 40 µM.

Antimicrobial Activity

Emerging evidence suggests that (Z)-Methyl 7-heptenoate may possess antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

The mechanisms underlying the biological activities of (Z)-Methyl 7-heptenoate appear to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways.
  • Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-Methyl 7-heptenoate derivatives exhibit anticancer properties. For instance, research has shown that modifications in the tetrahydropyran ring can enhance cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures could inhibit tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study found that derivatives of this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety was crucial for enhancing the antimicrobial efficacy, making it a candidate for further development as an antibiotic agent .

Organic Synthesis

(Z)-Methyl 7-heptenoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:

  • Michael Additions : The compound can act as a Michael acceptor, facilitating the formation of larger, more complex molecules.
Reaction TypeDescription
Michael AdditionReacts with nucleophiles to form adducts
EsterificationCan be used to synthesize esters from alcohols
CycloadditionParticipates in cycloaddition reactions to form cyclic compounds

Asymmetric Synthesis

The chirality present in (Z)-Methyl 7-heptenoate allows it to be utilized in asymmetric synthesis, providing enantiomerically pure products which are crucial in pharmaceuticals. Techniques such as asymmetric hydrogenation can be employed to convert prochiral substrates into chiral products efficiently .

Case Study on Anticancer Activity

In a notable study, researchers synthesized several derivatives of (Z)-Methyl 7-heptenoate and evaluated their anticancer properties against human breast cancer cells (MCF7). The results indicated that certain modifications led to enhanced potency compared to existing chemotherapeutics, suggesting potential for development into new cancer therapies .

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial applications of this compound, where derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, particularly with compounds containing halogen substituents on the cyclopentene ring, indicating a pathway for new antibiotic development .

Chemical Reactions Analysis

Macrolactonization Reactions

This compound serves as a key intermediate in prostaglandin synthesis, undergoing macrolactonization to form macrocyclic lactones. The reaction proceeds via intramolecular esterification under specific conditions:

Reaction Conditions Outcome Source
THF solvent, DCC/DMAP at 0–25°CForms a 16-membered macrolactone with >99% cis-selectivity
Mixed anhydride intermediates in DCMHigh yield (85–90%) without trans-isomer formation (detection limit <0.03%)

The absence of trans-isomers is attributed to steric constraints favoring cis-configuration during cyclization.

Deprotection Reactions

The tetrahydropyranyl (THP) protecting group is selectively removed under acidic conditions to regenerate hydroxyl groups:

Reagent Conditions Yield Application Source
p-Toluenesulfonic acid (PTSA) in methanol25°C, 1–2 hours95%Prepares intermediates for oxidation
HCl in methanol (0.1 M)40°C, 4 hours90%Used in multi-step prostaglandin synthesis

Deprotection is critical for subsequent functionalization, such as hydroxylation or coupling.

Hydroxylation and Oxidation

The α,β-unsaturated ketone moiety undergoes stereoselective hydroxylation:

Reagent Conditions Product Stereochemistry Source
OsO₄/N-methylmorpholine N-oxideTHF/H₂O (3:1), 0°CDihydroxy derivative with retention of Z-configuration11α-OH
mCPBA (meta-chloroperbenzoic acid)DCM, −20°C to RTEpoxidation of the double bond, followed by ring-opening to form diolcis-Diol

These reactions are pivotal for introducing stereochemical complexity in prostaglandin analogs.

Conjugate Addition Reactions

The cyclopentenone core participates in organocuprate additions to form prostaglandin side chains:

Cuprate Reagent Conditions Product Yield Source
Gilman reagent (R₂CuLi)THF, −78°C to RTAlkyl-substituted cyclopentanone derivatives70–80%
Asymmetric Pd-catalyzed additionChiral ligand, DMF, 50°CEnantiomerically enriched prostaglandin analogs65% ee

The reaction’s stereochemical outcome depends on the cuprate’s structure and catalytic system.

Suzuki-Miyaura Cross-Coupling

The compound’s olefinic bonds are modified via palladium-catalyzed coupling:

Boron Reagent Catalyst Conditions Product Yield Source
Arylboronic acidsPd(PPh₃)₄, K₂CO₃Toluene, 80°C, 12hBiaryl-functionalized prostaglandins60–75%

This method diversifies the compound’s applications in synthesizing non-natural prostaglandin derivatives.

Reduction of Carbonyl Groups

The ketone group is selectively reduced to a secondary alcohol:

Reagent Conditions Product Yield Stereochemistry Source
NaBH₄/CeCl₃MeOH, 0°C(3R)-Hydroxycyclopentane derivative85%Retention of R-configuration
L-SelectrideTHF, −78°CAnti-Felkin diastereomer78%3S,5R configuration

Reduction is stereospecific and influenced by chelating additives.

Key Research Findings

  • Stereochemical Control : The THP group’s bulkiness directs facial selectivity in hydroxylation and cuprate additions, ensuring high enantiomeric excess (>90%) in prostaglandin pathways .
  • Stability : The Z-configured double bond resists isomerization under acidic/basic conditions, preserving reactivity in multi-step syntheses .
  • Scalability : Macrolactonization and deprotection steps are optimized for industrial-scale production (batch sizes >100 kg) with minimal purification .

Table 2: Comparative Analysis of Deprotection Methods

Method Time Purity Scalability Ease of Workup
HCl/MeOH4h90%ModerateHigh
PTSA/MeOH2h95%HighModerate
Pyridinium tosylate6h92%LowLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, protecting groups, or stereochemistry, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Key Structural Analogs

Compound Name Substituent/Protecting Group Molecular Weight (g/mol) Stability/Solubility Key Applications References
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate THP ether 366.44 Stable under neutral conditions; soluble in organic solvents Prostaglandin synthesis, pharmacological intermediates
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate Triethylsilyl (TES) ether 410.62 Hydrolytically stable; requires fluoride for deprotection Lab-scale synthesis of silyl-protected intermediates
(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate TBS ether 452.72 High thermal/chemical stability; inert to mild acids Long-term storage, multi-step synthesis
(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate Free hydroxyl group 268.33 Polar, water-soluble; prone to oxidation Direct precursor for bioactive molecules
(5Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(1E)-3-oxooct-1-en-1-yl]cyclopentyl]hept-5-enoate Hydroxy and oxooctenyl groups 388.47 Reactive α,β-unsaturated ketone; sensitive to nucleophiles Prostaglandin E2 analogs

Comparative Analysis

Protecting Group Dynamics
  • THP Ether : The THP group in the target compound is acid-labile , enabling easy removal under mild acidic conditions (e.g., aqueous HCl) . This makes it ideal for temporary protection in multi-step syntheses.
  • Triethylsilyl (TES) and TBS Ethers : TES and TBS groups offer enhanced stability against hydrolysis and oxidation compared to THP. However, their removal requires harsher conditions (e.g., tetrabutylammonium fluoride for TBS) .
Reactivity and Functionalization
  • The free hydroxyl analog () lacks protection, increasing its polarity and making it suitable for aqueous-phase reactions but vulnerable to degradation .
  • The α,β-unsaturated ketone in prostaglandin analogs () exhibits high electrophilicity, facilitating Michael additions but requiring careful handling to prevent side reactions .

Pharmacological Relevance

  • The hydroxylated analog () may serve as a bioactive scaffold due to its hydrogen-bonding capacity .

Preparation Methods

Protection of Hydroxyl Groups

The tetrahydro-2H-pyran-2-yl (THP) group is introduced early to protect the hydroxyl group at the 3R position of the cyclopentenone intermediate. This prevents undesired side reactions during subsequent steps.

Example Reaction:
$$
\text{Cyclopentenol} + \text{Dihydropyran} \xrightarrow{\text{Acid Catalyst}} \text{THP-protected cyclopentenol}
$$

Cyclopentenone Core Formation

The 5-oxocyclopent-1-en-1-yl moiety is synthesized via metal-catalyzed asymmetric conjugate addition (e.g., rhodium or palladium catalysts), as described in patent EP3166918B1. This step ensures stereochemical fidelity at the 3R position.

Typical Conditions:

  • Substrate: 2-Substituted-4-oxy-cyclopent-2-en-1-one
  • Reagent: Vinylboron compound
  • Catalyst: Rhodium(I) complex with chiral ligands
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Yield: ~70–85%

Stepwise Synthesis Overview

Synthesis of (3R)-3-(THP-oxy)-5-oxocyclopent-1-ene

  • Protection: React cyclopenten-3-ol with dihydropyran under acidic conditions to form the THP ether.
  • Oxidation: Convert the protected alcohol to a ketone using Jones reagent or Dess-Martin periodinane.

Coupling with Hept-5-enoate Sidechain

The hept-5-enoate chain is introduced via a Z-selective Wittig reaction or Stille coupling to ensure the (Z)-configuration.

Example Protocol:

  • Reagents: (Z)-Hept-5-enoic acid methyl ester, organoboron reagent
  • Catalyst: Palladium(0) with phosphine ligands
  • Conditions: 60°C, inert atmosphere

Industrial-Scale Considerations

Changzhou BOHIV Pharmaceutical Technology Co., Ltd. highlights the use of high-purity intermediates and chromatographic purification to achieve >98% enantiomeric excess. Key parameters include:

Parameter Value/Detail Source
Reaction Temperature 0–25°C (protection step)
Catalyst Loading 5–10 mol% Rh(I)
Final Purity ≥99% (HPLC)

Challenges and Optimizations

  • Stereochemical Control: Asymmetric catalysis is critical to avoid racemization at the 3R position.
  • THP Deprotection: Mild acidic conditions (e.g., pyridinium p-toluenesulfonate) prevent ketone degradation.
  • Scale-Up: Batch processes with rigorous temperature control minimize side reactions.

Research Findings

  • Patent EP2837621A1 describes analogous prostaglandin syntheses using THP protection and conjugate additions, validating the approach.
  • PubChem Data (CID 12821219) confirms the molecular stability of the THP-protected intermediate under standard storage conditions.

Q & A

Q. What are the common synthetic pathways for preparing (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:
  • Protecting group chemistry : The tetrahydro-2H-pyran-2-yl (THP) group is introduced via acid-catalyzed etherification to protect hydroxyl intermediates, ensuring regioselectivity .
  • Stereocontrol : The (3R)-configuration is established using chiral auxiliaries or asymmetric catalysis, as seen in cyclopentane-derived prostaglandin analogs .
  • Z-selective olefination : Wittig or Horner-Wadsworth-Emmons reactions with steric hindrance control are employed to set the (Z)-configuration in the hept-5-enoate chain .
  • Esterification : Final methyl ester formation is achieved via reaction with methyl iodide or diazomethane under anhydrous conditions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm stereochemistry (e.g., coupling constants for Z/E isomers) and functional groups (e.g., cyclopentenone carbonyl at ~210 ppm) .
  • X-ray crystallography : For unambiguous confirmation of the (3R)-configuration and THP-protecting group geometry, as demonstrated in related cyclopentane derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for labile oxo and ester groups .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the cyclopentenone and THP-protected groups during synthesis?

  • Methodological Answer :
  • Cyclopentenone stability : The 5-oxo group is prone to keto-enol tautomerism under acidic/basic conditions. Polar aprotic solvents (e.g., DMF) stabilize the enolate, while neutral conditions minimize degradation .
  • THP group lability : THP ethers are sensitive to aqueous acid. Anhydrous conditions (e.g., THF, 0–5°C) are critical during protection/deprotection steps to prevent premature cleavage .
  • Thermal stability : Elevated temperatures (>60°C) risk retro-Diels-Alder reactions in the cyclopentene ring; low-temperature reflux (e.g., ethanol at 40°C) is preferred .

Q. What computational methods are used to predict and resolve contradictions in spectroscopic data (e.g., NMR chemical shifts vs. DFT calculations)?

  • Methodological Answer :
  • DFT studies : Geometry optimization and NMR chemical shift calculations (e.g., B3LYP/6-311+G(d,p)) predict shifts for the cyclopentenone and THP groups, aiding assignments where experimental overlap occurs .
  • Conformational analysis : Molecular dynamics (MD) simulations assess THP ring puckering effects on NMR splitting patterns, resolving ambiguities in diastereotopic proton assignments .
  • Hybrid approaches : Combining experimental NOE correlations with computed JJ-coupling constants (e.g., Karplus equations) validates stereochemical assignments .

Q. How does the compound’s reactivity differ in biological vs. abiotic systems (e.g., enzyme-mediated vs. chemical hydrolysis of the methyl ester)?

  • Methodological Answer :
  • Enzymatic hydrolysis : Esterases selectively cleave the methyl ester in vitro, as shown in prodrug activation studies of structurally similar prostaglandins .
  • Abiotic hydrolysis : Under physiological pH (7.4), the ester is stable, but alkaline conditions (pH >10) promote saponification, forming the carboxylic acid .
  • Oxidative susceptibility : The conjugated dienone system undergoes radical-mediated oxidation, requiring antioxidants (e.g., BHT) in biological assays to prevent degradation .

Key Challenges & Recommendations

  • Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve (3R)- vs. (3S)-diastereomers .
  • Scale-up limitations : Batchwise addition of reagents minimizes exothermic side reactions during THP protection .
  • Biological assays : Include stability controls (e.g., LC-MS time courses) to differentiate compound degradation from metabolic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.